methyl (E)-3-[4-(cyclopropanecarbonyl)phenyl]prop-2-enoate
説明
特性
IUPAC Name |
methyl (E)-3-[4-(cyclopropanecarbonyl)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-17-13(15)9-4-10-2-5-11(6-3-10)14(16)12-7-8-12/h2-6,9,12H,7-8H2,1H3/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRONYUUWYHVFHY-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)C(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl (E)-3-[4-(cyclopropanecarbonyl)phenyl]prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions: Methyl (E)-3-[4-(cyclopropanecarbonyl)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products Formed:
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
Methyl (E)-3-[4-(cyclopropanecarbonyl)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl (E)-3-[4-(cyclopropanecarbonyl)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The phenyl ring and cyclopropanecarbonyl group may also interact with enzymes and receptors, influencing their activity and function.
類似化合物との比較
Table 1: Key Structural Analogues and Their Properties
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): The nitro group in methyl (E)-3-(4-nitrophenyl)prop-2-enoate enhances electrophilicity, making the α,β-unsaturated ester more reactive toward nucleophilic additions. This property is exploited in photochemical applications .
- Electron-Donating Groups (EDGs): The hydroxy group in methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate increases hydrogen-bonding capacity, improving crystallinity and bioavailability .
Biological Activity:
- Ozagrel’s imidazolylmethyl substituent enables selective binding to thromboxane synthase, highlighting the role of heterocyclic moieties in drug design .
- The cyclopropanecarbonyl group may enhance metabolic stability due to the rigidity of the cyclopropane ring, a feature absent in linear alkyl-substituted analogues .
Crystallographic and Intermolecular Interactions
- Cinnamate derivatives often exhibit planar molecular geometries due to the conjugated double bond.
- Hydrogen-bonding patterns in methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate involve the hydroxy group and ester carbonyl, forming dimers or chains in the crystal lattice. In contrast, the cyclopropanecarbonyl group may participate in weaker C–H···O interactions .
Q & A
Basic Synthesis
Q: What are the common synthetic routes for methyl (E)-3-[4-(cyclopropanecarbonyl)phenyl]prop-2-enoate, and how can reaction conditions be optimized for yield? A: The compound is typically synthesized via Horner-Wadsworth-Emmons (HWE) olefination or Suzuki-Miyaura coupling to introduce the cyclopropanecarbonylphenyl moiety. Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity in HWE reactions .
- Catalyst tuning : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
Advanced Synthesis
Q: How do substituents on the phenyl ring influence stereochemical outcomes and reactivity in analogous compounds? A: Substituents like electron-withdrawing groups (EWGs) (e.g., -Cl, -CF₃) increase electrophilicity, favoring β-ketoester formation, while electron-donating groups (EDGs) (e.g., -OCH₃) stabilize intermediates, altering regioselectivity. Comparative studies show fluorophenyl derivatives exhibit 15–20% higher yields than chlorophenyl analogs due to reduced steric hindrance .
Basic Characterization
Q: Which spectroscopic techniques are essential for confirming the structure of this compound? A:
- NMR : ¹H/¹³C NMR identifies olefin geometry (E/Z) via coupling constants (J = 12–16 Hz for trans protons) and cyclopropane carbonyl signals (δ ~170 ppm) .
- IR : Confirms ester (C=O stretch at ~1720 cm⁻¹) and cyclopropane carbonyl (1680–1700 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]⁺ for C₁₄H₁₃O₃) .
Advanced Characterization
Q: How can contradictions between crystallographic data and spectroscopic analyses be resolved? A: Single-crystal X-ray diffraction (SCXRD) resolves ambiguities in stereochemistry. For example, SCXRD confirmed E-configuration in ethyl (2Z)-3-(4-chlorophenyl)prop-2-enoate, contradicting initial NMR-based assignments . Pair DFT calculations with experimental data to validate electronic environments .
Basic Biological Activity
Q: What in vitro assays are used to assess the bioactivity of this compound? A:
- Enzyme inhibition assays : Screen against kinases or hydrolases using fluorogenic substrates.
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Binding studies : Surface plasmon resonance (SPR) quantifies affinity for target proteins .
Advanced Biological Activity
Q: How can researchers identify molecular targets for compounds with unknown mechanisms of action? A:
- Chemoproteomics : Use photoaffinity probes to capture interacting proteins .
- CRISPR-Cas9 screens : Identify gene knockouts that confer resistance to the compound .
- Molecular docking : Predict binding modes using cyclopropanecarbonyl as a pharmacophore .
Basic Environmental Fate
Q: How is the environmental stability of this compound evaluated? A:
- Hydrolysis studies : Monitor degradation at pH 4–9 (50°C) to simulate natural conditions .
- Photolysis : Expose to UV light (λ = 254 nm) to assess sunlight-driven breakdown .
- OECD 301F test : Measure biodegradability via dissolved organic carbon (DOC) removal .
Advanced Environmental Fate
Q: What modeling approaches predict the compound’s distribution in ecosystems? A: Fugacity models (e.g., EQC Level III) incorporate log Kow (octanol-water coefficient) and vapor pressure to estimate partitioning into soil, water, and air . Pair with QSPR models to predict bioaccumulation potential .
Basic Chemical Transformations
Q: What are common reactions involving the α,β-unsaturated ester moiety? A:
- Reduction : NaBH₄ or catalytic hydrogenation yields saturated esters .
- Nucleophilic addition : Grignard reagents attack the β-carbon, forming substituted esters .
- Oxidation : MnO₂ converts the enoate to a diketone .
Advanced Chemical Transformations
Q: How is regioselectivity controlled in catalytic asymmetric reactions of this compound? A: Chiral ligands (e.g., BINAP) in Rh-catalyzed hydrogenations achieve >90% ee by directing hydride addition to the β-carbon. Steric effects from the cyclopropanecarbonyl group disfavor syn pathways .
Basic Pharmacological Studies
Q: What ADMET screening methods are recommended for preclinical studies? A:
- Caco-2 assays : Predict intestinal permeability .
- Microsomal stability tests : Use liver microsomes to estimate metabolic half-life .
- AMES test : Assess mutagenicity using Salmonella strains .
Advanced Pharmacological Studies
Q: How can structure-activity relationships (SAR) guide the design of derivatives with improved efficacy? A: SAR studies on fluorophenyl analogs show that para-substitution with -CF₃ enhances target binding by 40% compared to -OCH₃. Introduce polar groups (e.g., -NH₂) to improve solubility without compromising activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
